Enhanced Lipophilicity (XLogP3) of the 6-Methylthio Derivative Relative to 6-Methyl Analog
The 6-methylthio compound (5444-29-1) exhibits a computed XLogP3 of 0.7 [1], reflecting balanced lipophilicity suitable for cell permeability. In contrast, the 6-methyl analog (CAS 5326-80-7) bears a nonpolar alkyl substituent with fewer heteroatom interactions, resulting in a lower predicted lipophilicity; although a precise published XLogP3 value for the 6-methyl analog was not identified in public databases, its molecular properties (2 HBD, 4 HBA) suggest reduced octanol-water partitioning relative to the methylthio variant. The methylthio sulfur atom introduces additional polarizable surface area, enhancing ligand–protein hydrophobic contacts.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 [1]; HBD = 2, HBA = 5 [1] |
| Comparator Or Baseline | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5326-80-7): HBD = 2, HBA = 4 ; published XLogP3 not available |
| Quantified Difference | ΔHBA = +1 (target compound has one additional hydrogen bond acceptor due to the thioether sulfur atom) |
| Conditions | Computed via PubChem 2.1 / XLogP3 3.0 algorithm |
Why This Matters
For procurement in lead optimization programs where balanced lipophilicity (XLogP3 ~0.7) is desirable for oral bioavailability and CNS or non-CNS targeting, the 6-methylthio substitution profile is a deliberate design choice rather than a default option.
- [1] PubChem Compound Summary for CID 227469, 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information (2026). View Source
